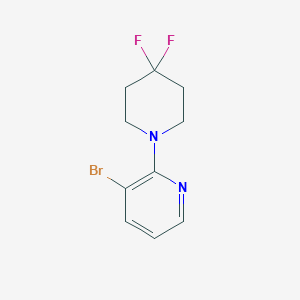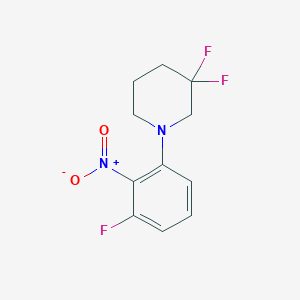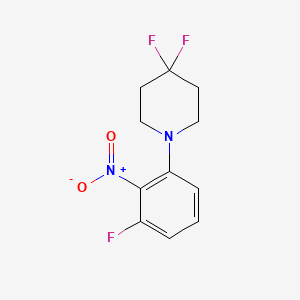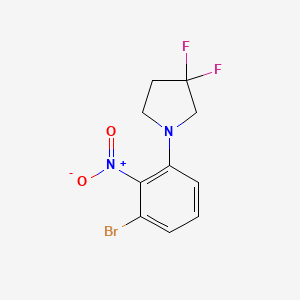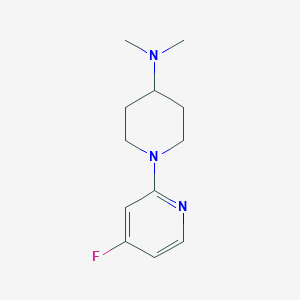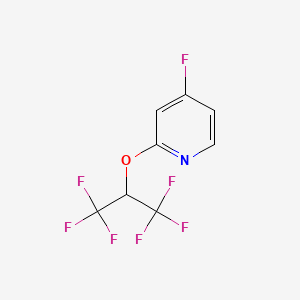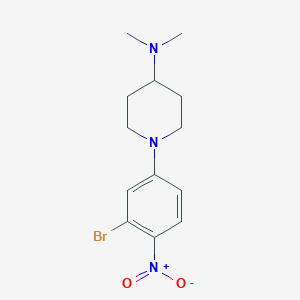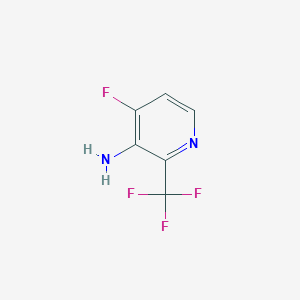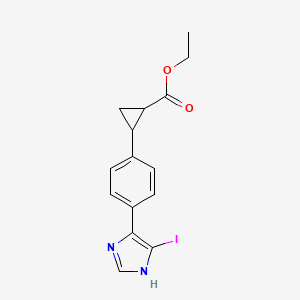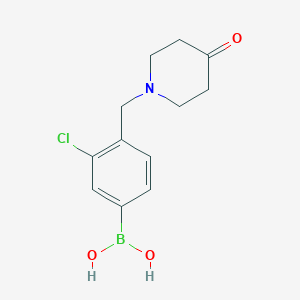
(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid
Descripción general
Descripción
“(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid” is a versatile chemical compound used in diverse scientific research. It exhibits high complexity due to its intricate molecular structure, enabling it to participate in intricate chemical reactions. The molecular formula is C12H15BClNO3, with an average mass of 267.516 Da and a monoisotopic mass of 267.083344 Da .
Molecular Structure Analysis
The molecular structure of “(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid” is complex, contributing to its versatility in various chemical reactions. The molecule consists of a chlorophenyl ring attached to a boronic acid group and a piperidinone group .Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in a variety of chemical reactions. They are highly valuable building blocks in organic synthesis . The most important application is the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Aplicaciones Científicas De Investigación
Organic Chemistry and Drug Design : Boronic acids, including derivatives similar to (3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid, are used as intermediates and building blocks in organic synthesis. They play a significant role in the development of pharmaceuticals, agricultural chemicals, and industrial chemistry (Zhang et al., 2017).
Photodynamic Therapy and Antibacterial Applications : Certain boronic acid derivatives have been investigated for their antibacterial properties and potential use in photodynamic therapy, a treatment method that uses light-sensitive compounds to destroy cancer cells or pathogens (Spesia & Durantini, 2008).
Bioimaging and Sensing : A boronic acid derivative has been used to develop a fluorescence probe for sensing iron (Fe3+) and fluoride (F-) ions in biological samples, demonstrating applications in bioimaging and environmental monitoring (Selvaraj et al., 2019).
Nanotechnology and Materials Science : Phenylboronic acid derivatives, related to the compound , have been studied for their ability to modulate the optical properties of carbon nanotubes. This research is significant for developing advanced materials with potential applications in electronics and sensing technologies (Mu et al., 2012).
Anticancer Research : Some boronic acid derivatives are being explored for their antitumor properties. These compounds have shown inhibitory effects against various human cancer cell lines, indicating their potential as anticancer agents (Makarov et al., 2016).
Pharmaceutical Applications : Boronic acids are used in the development of pharmaceuticals, including drugs for cancer treatment. Their unique properties make them suitable for creating new therapeutic agents (Dawson et al., 2007).
Mecanismo De Acción
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, often involving the formation of reversible covalent bonds with proteins or other biomolecules .
Mode of Action
Boronic acids, including phenylboronic acids, are known to form reversible covalent bonds with diols, which are common functional groups in biological molecules . This allows them to interact with a variety of biological targets. In the context of Suzuki-Miyaura cross-coupling reactions, boronic acids participate in transmetalation, a process where they transfer their organic group to a transition metal .
Biochemical Pathways
For instance, they are used in Suzuki-Miyaura cross-coupling reactions, a widely-used method for forming carbon-carbon bonds .
Pharmacokinetics
Boronic acids and their derivatives are generally known for their stability, mild reaction conditions, and functional group tolerance, which can influence their bioavailability .
Result of Action
The ability of boronic acids to form reversible covalent bonds with diols allows them to interact with various biological targets, potentially leading to a range of biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid. For instance, the pH of the environment can affect the stability of boronic acids and their ability to form bonds with diols . Additionally, the presence of other functional groups can influence the reactivity of boronic acids in biochemical reactions .
Propiedades
IUPAC Name |
[3-chloro-4-[(4-oxopiperidin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO3/c14-12-7-10(13(17)18)2-1-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,17-18H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBZNVAQJCTSRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CN2CCC(=O)CC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



